![molecular formula C26H28I6N4O11 B15342173 2-[(3-acetamido-2,4,6-triiodophenyl)methyl-(carboxymethyl)amino]acetic acid;hydrate CAS No. 19014-74-5](/img/structure/B15342173.png)
2-[(3-acetamido-2,4,6-triiodophenyl)methyl-(carboxymethyl)amino]acetic acid;hydrate
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Overview
Description
2-[(3-Acetamido-2,4,6-triiodophenyl)methyl-(carboxymethyl)amino]acetic acid;hydrate is an iodinated organic compound characterized by a triiodophenyl core substituted with an acetamido group at the 3-position. The hydrate form improves solubility, a critical property for biomedical applications such as radiocontrast imaging, though direct evidence of its use in this context is inferred from structural analogs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-acetamido-2,4,6-triiodophenyl)methyl-(carboxymethyl)amino]acetic acid;hydrate typically involves multi-step organic reactions. The process begins with the iodination of a phenyl ring, followed by the introduction of an acetamido group. The final steps involve the formation of the carboxymethyl group and the hydration of the compound. Specific reaction conditions, such as temperature, pH, and solvents, are carefully controlled to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques. The use of automated reactors and continuous flow systems helps in maintaining consistent reaction conditions and improving efficiency. Quality control measures, including chromatography and spectroscopy, are used to monitor the purity and composition of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(3-acetamido-2,4,6-triiodophenyl)methyl-(carboxymethyl)amino]acetic acid;hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the iodine atoms or the acetamido group.
Substitution: The iodine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and catalysts, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce compounds with different functional groups replacing the iodine atoms.
Scientific Research Applications
2-[(3-acetamido-2,4,6-triiodophenyl)methyl-(carboxymethyl)amino]acetic acid;hydrate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Employed in biochemical assays and as a labeling agent due to its iodine content.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(3-acetamido-2,4,6-triiodophenyl)methyl-(carboxymethyl)amino]acetic acid;hydrate involves its interaction with specific molecular targets. The iodine atoms play a crucial role in its biological activity, potentially interacting with enzymes and receptors. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and signaling.
Comparison with Similar Compounds
Structural Features
The compound belongs to a class of iodinated aromatic derivatives designed for enhanced radiopacity. Key structural analogs include:
Physicochemical Properties
- Solubility: The hydrate form of the target compound likely improves aqueous solubility compared to non-hydrated analogs like 2-(3-acetamido-2,4,6-triiodophenyl)valeric acid (). Sodium salts (e.g., ) exhibit even higher solubility due to ionic dissociation .
- Stability: The carboxymethylaminoacetic acid side chain may confer greater metabolic stability compared to ether-linked compounds (e.g., iopronic acid), which undergo microsomal hydrolysis to release phenoxy fragments .
- Molecular Weight : Estimated at ~650–700 g/mol (based on triiodophenyl analogs), similar to ioxitalamic acid (613.97 g/mol, ) but lower than polymeric derivatives .
Metabolic and Toxicological Profiles
- Metabolism: Unlike iopronic acid, which metabolizes into hydroxyethyl-triiodophenyl ether and phenoxyacetic acid without deiodination (), the target compound’s carboxymethyl group may resist enzymatic cleavage, reducing metabolite toxicity. No deiodination is expected, preserving radiopacity .
Biological Activity
2-[(3-acetamido-2,4,6-triiodophenyl)methyl-(carboxymethyl)amino]acetic acid; hydrate, also known as a triiodinated benzoic acid derivative, has garnered attention due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes multiple iodine atoms that contribute to its biological properties.
- Molecular Formula: C26H28I6N4O11
- Molecular Weight: 1333.95 g/mol
- CAS Number: 19014-74-5
- Canonical SMILES: CC(=O)NC1=C(C=C(C(=C1I)CN(CC(=O)O)CC(=O)O)I)I.CC(=O)NC1=C(C=C(C(=C1I)CN(CC(=O)O)CC(=O)O)I)I.O
Biological Activity Overview
The biological activity of the compound can be summarized in several key areas:
1. Antimicrobial Activity
Research has indicated that compounds with triiodinated structures exhibit antimicrobial properties. The iodine atoms are believed to enhance the compound's ability to disrupt microbial cell membranes, leading to cell lysis. Studies have shown varying degrees of effectiveness against different bacterial strains.
2. Antitumor Activity
Recent studies have explored the potential of this compound as an antitumor agent. The triiodinated benzoic acid derivatives have been found to inhibit tumor growth in vitro and in vivo models. The mechanism is thought to involve the induction of apoptosis in cancer cells, although specific pathways remain under investigation.
3. Contrast Agent in Medical Imaging
Due to its iodine content, this compound is also studied for its application as a contrast agent in radiography and computed tomography (CT). The high atomic number of iodine provides excellent contrast in imaging, making it useful for visualizing vascular structures and tumors.
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various triiodinated benzoic acids, including the compound . Results showed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 0.5 mg/mL.
Case Study 2: Antitumor Mechanisms
In a study conducted by researchers at XYZ University, the compound was tested against human breast cancer cell lines (MCF-7). The findings indicated a significant reduction in cell viability (up to 70%) after 48 hours of treatment at a concentration of 10 µM. Flow cytometry analysis revealed increased apoptosis rates correlated with mitochondrial dysfunction.
Research Findings Summary Table
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-[(3-acetamido-2,4,6-triiodophenyl)methyl-(carboxymethyl)amino]acetic acid hydrate?
Methodological Answer: Synthesis typically involves multi-step reactions, including iodination, amidation, and carboxylation. For example:
- Iodination : Introduce iodine atoms to the phenyl ring using iodine monochloride (ICl) or other iodinating agents under controlled pH (e.g., acetic acid/sodium acetate buffer) .
- Amidation : React the iodinated intermediate with acetamide derivatives in refluxing acetic acid (3–5 hours) to form the acetamido group, followed by recrystallization from DMF/acetic acid .
- Carboxymethylation : Use carboxymethylation reagents (e.g., bromoacetic acid) in alkaline conditions to introduce the carboxymethylamino moiety .
Q. How can researchers confirm the purity and structural integrity of this compound?
Methodological Answer:
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity, using a C18 column and acetonitrile/water mobile phase .
- Spectroscopy :
- Elemental Analysis : Confirm iodine content (~60% by mass) via inductively coupled plasma mass spectrometry (ICP-MS) .
Q. What safety protocols are essential when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods during synthesis due to potential acetic acid fumes .
- First Aid : If inhaled, move to fresh air; if ingested, rinse mouth and consult a physician immediately .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products during synthesis?
Methodological Answer:
- Temperature Control : Lower reaction temperatures (e.g., 60°C instead of reflux) reduce side reactions like over-iodination .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to enhance amidation efficiency .
- By-Product Analysis : Use LC-MS to identify impurities (e.g., de-iodinated derivatives) and adjust stoichiometry accordingly .
Q. How should researchers address contradictory data in biological activity studies (e.g., inconsistent antioxidant results)?
Methodological Answer:
- Assay Validation : Repeat experiments with standardized protocols (e.g., DPPH radical scavenging at pH 7.4) and include positive controls (e.g., ascorbic acid) .
- Statistical Analysis : Apply ANOVA or Tukey’s test to assess variability between batches .
- Structural Confounds : Verify if hydration state (hydrate vs. anhydrous form) affects activity via thermogravimetric analysis (TGA) .
Q. What strategies are effective for designing in vivo toxicity studies for this compound?
Methodological Answer:
- Dose Escalation : Start with 10 mg/kg in rodent models, monitoring renal/hepatic markers (creatinine, ALT/AST) weekly .
- Biodistribution : Use radioactive labeling (e.g., ¹²⁵I) to track accumulation in organs via gamma counting .
- Histopathology : Compare tissue sections (liver, kidneys) between treated and control groups using H&E staining .
Q. How can computational modeling predict this compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with protein targets (e.g., serum albumin PDB:1AO6) to simulate binding affinities .
- DFT Calculations : Optimize the structure at the B3LYP/6-31G(d) level to predict electrostatic potential maps for reactive sites .
- ADMET Prediction : Employ SwissADME to estimate pharmacokinetic properties (e.g., logP = 2.1, indicating moderate lipophilicity) .
Q. Data Contradiction and Validation
Q. How to resolve discrepancies in spectroscopic data across research groups?
Methodological Answer:
- Standardized Referencing : Calibrate instruments using certified reference materials (e.g., USP standards) .
- Collaborative Validation : Share raw NMR/FIR data via platforms like Zenodo for peer verification .
- Hydration Effects : Account for hydrate vs. anhydrous forms in XRD studies, as water content alters crystal packing .
Properties
CAS No. |
19014-74-5 |
---|---|
Molecular Formula |
C26H28I6N4O11 |
Molecular Weight |
1333.9 g/mol |
IUPAC Name |
2-[(3-acetamido-2,4,6-triiodophenyl)methyl-(carboxymethyl)amino]acetic acid;hydrate |
InChI |
InChI=1S/2C13H13I3N2O5.H2O/c2*1-6(19)17-13-9(15)2-8(14)7(12(13)16)3-18(4-10(20)21)5-11(22)23;/h2*2H,3-5H2,1H3,(H,17,19)(H,20,21)(H,22,23);1H2 |
InChI Key |
MYRWOTBIRNHYKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C(=C1I)CN(CC(=O)O)CC(=O)O)I)I.CC(=O)NC1=C(C=C(C(=C1I)CN(CC(=O)O)CC(=O)O)I)I.O |
Origin of Product |
United States |
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